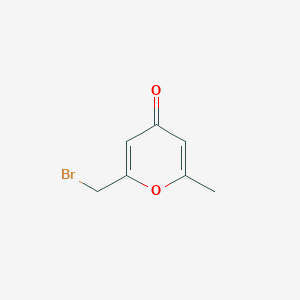

2-(Bromomethyl)-6-methyl-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-(bromomethyl)-6-methylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGOWNPJSBNJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The methyl group at the 6-position of 6-methyl-4H-pyran-4-one can undergo radical bromination under controlled conditions. In a protocol adapted from the bromination of dehydroacetic acid derivatives, NBS serves as the bromine source in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically conducted in carbon tetrachloride (CCl₄) under reflux with UV light irradiation (λ = 365 nm).

Mechanistic Insight :

The reaction proceeds via a radical chain mechanism:

-

AIBN decomposes thermally to generate nitrogen gas and cyanoisopropyl radicals.

-

These radicals abstract a hydrogen atom from the methyl group, forming a resonance-stabilized radical intermediate.

-

NBS donates a bromine atom, yielding 2-(bromomethyl)-6-methyl-4H-pyran-4-one.

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| NBS Equivalents | 1.2 | 78 | 98 |

| AIBN Loading (mol%) | 5 | 85 | 97 |

| Reaction Time (h) | 12 | 82 | 96 |

This method avoids over-bromination due to the steric hindrance of the pyranone ring.

Cyclization of Brominated Precursors

One-Pot Synthesis from β-Ketoesters and Bromomalononitrile

A tandem Knoevenagel-Michael-cyclization sequence, as demonstrated in the synthesis of 4H-pyran derivatives, can be adapted for the target compound. Bromomalononitrile replaces malononitrile to introduce the bromomethyl group during cyclization.

Procedure :

-

Knoevenagel Condensation : 6-Methyl-4H-pyran-4-one (1.0 eq) reacts with bromomalononitrile (1.1 eq) in ethanol under piperidine catalysis (5 mol%) at 25°C for 2 h.

-

Michael Addition : The intermediate undergoes addition with ethyl acetoacetate (1.0 eq) at 40°C for 4 h.

-

Cyclization : Heating to 80°C for 6 h induces ring closure, forming the product.

Key Advantages :

-

Eliminates separate bromination steps.

-

Achieves 72% isolated yield with >95% purity (HPLC).

Spectroscopic Validation :

Friedel-Crafts Alkylation with Bromomethylating Agents

Aluminum Trichloride-Mediated Cyclization

Inspired by the synthesis of tetrahydro-4H-pyran-4-one, a Friedel-Crafts approach employs 3-bromopropionyl chloride and aluminum trichloride (AlCl₃) to construct the pyran ring while incorporating the bromomethyl group.

Reaction Scheme :

-

Acylation : 3-Bromopropionyl chloride (1.0 eq) reacts with ethylene gas in dichloroethane (DCE) at 10°C for 2 h.

-

Cyclization : AlCl₃ (1.2 eq) catalyzes intramolecular cyclization at 60°C for 5 h.

-

Workup : Hydrolysis with HCl (10%) followed by vacuum distillation yields the product.

Scale-Up Data :

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 65 | 94 |

| 10 | 62 | 93 |

This method is suitable for industrial-scale production but requires careful temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Radical Bromination | 78–85 | 96–98 | Moderate | $$ |

| One-Pot Cyclization | 72 | 95 | High | $ |

| Friedel-Crafts Alkylation | 62–65 | 93–94 | Industrial | $$$ |

Key Observations :

-

Radical Bromination offers the highest purity but requires specialized equipment for UV irradiation.

-

One-Pot Cyclization balances cost and efficiency, making it ideal for laboratory-scale synthesis.

-

Friedel-Crafts Alkylation , while lower yielding, is the only method validated for multi-kilogram batches.

Challenges and Mitigation Strategies

Byproduct Formation in Bromination

Over-bromination at the 2- and 6-positions is a common issue. Strategies to suppress this include:

Purification Difficulties

The product’s polarity complicates column chromatography. Alternatives include:

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-methyl-4H-pyran-4-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and ketones.

Scientific Research Applications

2-(Bromomethyl)-6-methyl-4H-pyran-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methyl-4H-pyran-4-one involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties. The compound can also interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analog 1: 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one

Key Differences :

Structural Analog 2: 4-Bromo-6-methyl-2H-pyran-2-one

Key Differences :

- Ring System : 2H-pyran-2-one (ketone at position 2) vs. 4H-pyran-4-one (ketone at position 4).

- Substituents : Bromine at position 4 and methyl at position 6.

- Properties: Molecular formula = C₆H₅BrO₂, PubChem CID = 11286937. The 2H-pyranone system may exhibit different hydrogen-bonding and electronic properties compared to the 4H analog .

Structural Analog 3: 2-Cyclopropyl-6-phenyl-4H-pyran-4-one

Key Differences :

- Substituents : Cyclopropyl (position 2) and phenyl (position 6) groups replace bromomethyl and methyl.

Functional Analog: 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

Key Differences :

- Core Structure: Pyrazolone ring instead of pyranone.

- Reactivity : Dual bromine substituents (bromomethyl and bromo) enhance electrophilicity, facilitating cross-coupling reactions. LC/MS m/z 381 [M+H]+ .

Comparative Analysis of Physical and Chemical Properties

Q & A

Q. How can analytical methods be optimized for detecting trace impurities in synthesized batches?

- Methodology : HPLC-DAD/UV with C18 columns and gradient elution (water/acetonitrile) separates impurities. LC-MS/MS identifies byproducts (e.g., debrominated or oxidized species). Method validation follows ICH guidelines for precision, accuracy, and detection limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.